Elaiophylin is a natural product belonging to the class of 16-membered macrodiolide antibiotics. [] It exhibits C2-symmetry, meaning it possesses a two-fold rotational axis of symmetry. [, ] First isolated in 1959 from Streptomyces melanosporus, [, ] Elaiophylin is also produced by other Streptomyces strains, including Streptomyces hygroscopicus, Streptomyces violaceoniger, and Streptomyces pseudoverticillus. [, , , ] Elaiophylin is characterized by a complex structure featuring a macrocyclic dilactone ring decorated with two deoxy-L-fucose sugar moieties. [, , ]
Elaiophylin has garnered significant interest in scientific research due to its diverse biological activities. Studies have demonstrated its potential as an antimicrobial agent against Gram-positive bacteria and fungi, an anti-tumor agent in various cancer models, and an immunosuppressant. [, , , ] Researchers are exploring Elaiophylin's therapeutic potential and investigating its mechanism of action in various biological systems.
Isolation from Natural Sources
Elaiophylin is primarily obtained through fermentation of various Streptomyces strains. [, , , ] The fermentation process involves culturing the bacteria in a suitable medium and extracting the compound from the broth. Different fermentation conditions, such as carbon and nitrogen sources, can influence Elaiophylin production. []
Synthesis Analysis
Researchers have also explored the semi-synthetic modification of Elaiophylin to generate derivatives with improved pharmacological properties. [, , , ] These modifications often target the sugar moieties or the macrocyclic core.
Molecular Structure Analysis
Acid-catalyzed deglycosylation: Cleavage of the deoxyfucose sugar units under acidic conditions. [, ]
Base-catalyzed deglycosidation: Removal of sugar moieties under basic conditions, leading to a reactive enone system. []
Thiol addition: Reaction of thiols with the enone system generated through base-catalyzed deglycosidation. []
Acylation: Introduction of acyl groups at various positions on the macrocycle or sugar units. []
Methylation: Incorporation of methyl groups, particularly at the hydroxyl group positions. [, ]
Autophagy Inhibition
Elaiophylin acts as a potent inhibitor of autophagy, a cellular degradation process. [, ] It disrupts autophagic flux by:
Blocking lysosomal cathepsin activity. []
Destabilizing lysosomes, leading to the release of cathepsins into the cytoplasm. []
Inducing the accumulation of autophagosomes and SQSTM1/p62. []
Induction of Apoptosis
Elaiophylin exhibits pro-apoptotic activity in various cancer cell lines. [, ] It induces apoptosis through:
Triggering endoplasmic reticulum stress. []
Inhibiting cell proliferation and migration. [, ]
Disrupting specific signaling pathways, such as the PI3K/AKT pathway. []
Antiangiogenic Effects
Elaiophylin displays antiangiogenic properties, hindering the formation of new blood vessels. [] It achieves this by:
Suppressing VEGF-induced proliferation, migration, and tube formation of endothelial cells. []
Inhibiting the activation of VEGFR2 and downstream signaling pathways (Akt, ERK1/2, JNK). []
Downregulating VEGF expression in tumor cells. []
Interaction with Membranes
Elaiophylin interacts with cell membranes, potentially contributing to its biological activity. [] It can:
Induce membrane permeability alterations. []
Form ion channels in lipid bilayers, exhibiting cation selectivity. []
Chemical Reactions Analysis
Chemical Formula: C56H88O22 []
Molecular Weight: 1117.3 g/mol []
Structure: Macrodiolide with two deoxy-L-fucose sugar units []
Stability: Stable under standard storage conditions []
Anti-cancer Research
Ovarian Cancer: Potent anti-tumor efficacy as a single agent and in combination with cisplatin, particularly under hypoxic conditions. []
Multiple Myeloma: Induces apoptosis and cell cycle arrest, even in cells with mutant TP53. []
Pancreatic Cancer: Inhibits proliferation, migration, invasion, and angiogenesis in pancreatic cancer cells. []
Lung Adenocarcinoma: Suppresses tumor growth by inhibiting mitophagy and inducing oxidative stress. []
Uveal Melanoma: Inhibits tumor growth in xenograft models by suppressing mitophagy and inducing oxidative stress. []
Antimicrobial Research
Staphylococcus aureus: Exhibits significant antibacterial activity, including against methicillin-resistant strains. []
Mycobacterium smegmatis: Certain structural analogs with a pendant methyl group at C-2 show activity against this bacterium. []
Candida albicans: Enhances the antifungal activity of rapamycin. []
Immunosuppressive Research
Inhibition of B cell activation: Suppressed B cell activation by lipopolysaccharide. []
Suppression of T cell proliferation: Inhibited the proliferation of mouse splenic lymphocytes stimulated by mitogens. []
Physical and Chemical Properties Analysis
Appearance: White to off-white powder []
Solubility: Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. []
Melting point: 148 - 150 °C []
Optical activity: [α]D20 +25° (c 0.5, CHCl3) []
Applications
Anti-parasitic activity: Elaiophylin derivatives have shown activity against nematodes. []
Enzyme inhibition: Exhibits inhibitory activity against testosterone 5α-reductase. []
Tool compound: Used as a research tool to study autophagy and its role in various biological processes. []
Related Compounds
Monomethyl-Elaiophylin
Compound Description: Monomethyl-elaiophylin is a derivative of elaiophylin formed through O-methylation of one of the hemiketal hydroxy groups. Like elaiophylin, it displays cytotoxicity against various human and murine tumor cell lines. Additionally, it demonstrates antimicrobial activity against Gram-positive bacteria and potent immunosuppressive effects, inhibiting B cell activation by lipopolysaccharide and mouse splenic lymphocyte proliferation stimulated by mitogens [].
Relevance: Monomethyl-elaiophylin's structural similarity to elaiophylin, with the addition of a single methyl group, results in comparable biological activities, including cytotoxicity and immunosuppression. This suggests the importance of the unmethylated hemiketal hydroxy group in elaiophylin for its immunosuppressive activity [].
Dimethyl-Elaiophylin
Compound Description: Dimethyl-elaiophylin is another elaiophylin derivative formed by O-methylation of both hemiketal hydroxy groups. While it retains cytotoxicity against several human and murine tumor cell lines, unlike elaiophylin and monomethyl-elaiophylin, it lacks antimicrobial and immunosuppressive activities [].
Relevance: Dimethyl-elaiophylin highlights the importance of the free hydroxyl group at C-11 in elaiophylin for its antimicrobial and immunosuppressive activities. Methylation of both hemiketal hydroxy groups abolishes these activities, despite retaining cytotoxicity [].
11-O-Monomethylelaiophylin
Compound Description: 11-O-Monomethylelaiophylin is a derivative of elaiophylin with a methyl group specifically at the 11-O position. It is a cell cycle inhibitor and apoptosis inducer, demonstrating potent cytotoxic activity at high concentrations and cell cycle arrest and apoptosis induction at lower concentrations [, ].
Relevance: 11-O-Monomethylelaiophylin, like elaiophylin, exhibits anticancer properties by inhibiting cell cycle progression and promoting apoptosis. This suggests that methylation at the 11-O position does not hinder these specific activities [, ].
Efomycin G
Compound Description: Efomycin G belongs to the elaiophylin family and functions as a cell cycle inhibitor and apoptosis inducer. Similar to 11-O-monomethylelaiophylin, it exhibits strong cytotoxic activity at high concentrations and potent cell cycle inhibition and apoptosis induction at lower concentrations [, ].
Relevance: The shared ability of efomycin G and elaiophylin to inhibit cell cycle progression and induce apoptosis further highlights the anticancer potential within this class of compounds. This suggests that structural variations within the elaiophylin family may allow for fine-tuning of activity and potential for drug development [, ].
11',12'-Dehydroelaiophylin
Compound Description: 11',12'-Dehydroelaiophylin is an elaiophylin derivative characterized by a double bond between the 11' and 12' carbons and containing a 6-deoxyhexose moiety. It exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci [].
Relevance: 11',12'-Dehydroelaiophylin, like elaiophylin, demonstrates antibacterial activity, particularly against drug-resistant strains. This finding underscores the potential of exploring elaiophylin derivatives as a source of novel antibiotics [].
Compound Description: 11,11'-O-Dimethyl-14'-deethyl-14'-methylelaiophylin is a structurally distinct elaiophylin derivative with methylations at both 11 and 11' positions, an ethyl group replaced by a methyl group at the 14' position, and containing a 6-deoxyhexose moiety. It is worth noting that this compound has not been extensively studied for its biological activities [].
Relevance: This derivative highlights the structural diversity possible within the elaiophylin family. While its biological activity is not extensively studied, its unique structure compared to elaiophylin might offer insights into structure-activity relationships [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent, highly selective α2 adrenoceptor and Imidazoline I1 receptor antagonist (pKi values are 7.87, 7.42, 5.74, 7.28 and < 5 for α2A, α2B, α2C, I1, and I2 receptors respectively). Shows antihyperglycemic effects in vivo. Efaroxan is an α2-adrenergic receptor (α2-AR; EC50s = <10 µM) and imidazoline I1 receptor antagonist. It binds to α2A-, α2B-, and α2C-ARs (Kis = 13, 38, and 1,820 nM, respectively) and selectively to I1 over I2 receptors (Kis = 52 and >10,000 nM, respectively). Efaroxan is an I3 agonist that binds to putative I3 receptors on human pancreatic islets of Langerhans and stimulates insulin secretion when used at a concentration of 100 μM. It also binds to rat RIN-5AH insulinoma cell membranes (IC50 = 32 nM) and stimulates insulin secretion when used at a concentration of 100 μM. Efaroxan (5 mg/kg) lowers basal blood glucose levels in mice. It also increases 3,4-dihydroxyphenylalanine (L-DOPA;) synthesis in rat cortex and hippocampus by 77 and 57%, respectively, when administered at a dose of 10 mg/kg. Efaroxan HCl is an inhibitor of α2-adrenergic receptors, imidazoline-1 receptors, and ATP-sensitive K channels. It improves glucose tolerance, alters opiod-mediated tolerance and antinociception signaling pathways, and decreases symptoms of Parkinson's Disease.
Efaproxiral Sodium is the sodium salt form of efaproxiral, a propanoic acid and allosteric modifier of hemoglobin, with radiosensitizing activity. Efaproxiral binds non-covalently to the hemoglobin tetramer, thereby decreasing hemoglobin-oxygen binding affinity. This results in an increase in oxygen levels in hypoxic tumor tissues; increasing tumor oxygenation reduces tumor radioresistance.
EF1502 is a potent and selective GABA transporter inhibitor. EF1502 exhibit mechanistic differences in their ability to modulate the ataxia and anticonvulsant action of the extrasynaptic GABA(A) receptor agonist gaboxadol.
Efatutazone Dihydrochloride is the dihydrochloride salt of efatutazone, an orally bioavailable agonist of peroxisome proliferator-activated receptor gamma (PPAR-gamma) with potential antineoplastic activity. Efatutazone binds to and activates PPAR-gamma, a nuclear hormone receptor and a ligand-activated transcription factor controling gene expression involved in macromolecule metabolism and cell differentiation, specifically adipocyte differentiation. Mediated through activation of PPAR-gamma, this agent is capable of inducing cell differentiation and apoptosis, thereby leading to a reduction in cellular proliferation.
Efavirenz is 1,4-Dihydro-2H-3,1-benzoxazin-2-one substituted at the 4 position by cyclopropylethynyl and trifluoromethyl groups (S configuration) and at the 6 position by chlorine. A non-nucleoside reverse transcriptase inhibitor with activity against HIV, it is used with other antiretrovirals for combination therapy of HIV infection. It has a role as a HIV-1 reverse transcriptase inhibitor and an antiviral drug. It is a benzoxazine, an acetylenic compound, an organochlorine compound, an organofluorine compound and a member of cyclopropanes. Efavirenz is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and in children. Efavirenz is always used in combination with other HIV medicines. Efavirenz (brand names Sustiva® and Stocrin®) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) and is used as part of highly active antiretroviral therapy (HAART) for the treatment of a human immunodeficiency virus (HIV) type 1. For HIV infection that has not previously been treated, efavirenz and lamivudine in combination with zidovudine or tenofovir is the preferred NNRTI-based regimen. Efavirenz is also used in combination with other antiretroviral agents as part of an expanded postexposure prophylaxis regimen to prevent HIV transmission for those exposed to materials associated with a high risk for HIV transmission. Efavirenz is a Human Immunodeficiency Virus 1 Non-Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of efavirenz is as a Non-Nucleoside Reverse Transcriptase Inhibitor, and Cytochrome P450 3A Inducer, and Cytochrome P450 2B6 Inducer, and Cytochrome P450 2C9 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Cytochrome P450 3A4 Inhibitor. Efavirenz is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection. Efavirenz is associated with a low rate of serum enzyme elevations during therapy and is an uncommon, but well established cause of clinically apparent acute liver injury. Efavirenz is a natural product found in Penicillium griseofulvum and Stachybotrys chartarum with data available. Efavirenz is a synthetic non-nucleoside reverse transcriptase (RT) inhibitor with antiviral activity. Efavirenz binds directly to the human immunodeficiency virus type 1 (HIV-1) RT, an RNA-dependent DNA polymerase, blocking its function in viral DNA replication. In combination with other antiretroviral drugs, this agent has been shown to significantly reduce HIV viral load, retarding or preventing damage to the immune system and reducing the risk of developing AIDS. Efavirenz induces activity of the cytochrome P450 system, accelerating its own metabolism.